molecular formula C27H19Cl2N3O2S B11770009 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11770009
M. Wt: 520.4 g/mol
InChI Key: FLXIIBFGIBQLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” is a complex organic compound that belongs to the thienopyridine class These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted thiophenes and pyridines.

    Functional Group Modifications: Introduction of amino, chloro, and methoxy groups through substitution reactions using reagents like aniline, chlorobenzene, and methoxybenzene under specific conditions (e.g., catalysts, solvents, temperature control).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of metal catalysts to enhance reaction rates.

    Purification: Techniques like recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction of the nitro or carbonyl groups, if present, to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology

    Enzyme Inhibition: Possible applications as inhibitors of specific enzymes due to its structural complexity.

    Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly in oncology or neurology.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.

    Aromatic Amides: Compounds with similar structural motifs, such as certain pharmaceuticals and agrochemicals.

Uniqueness

The unique combination of functional groups and aromatic rings in “3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H19Cl2N3O2S

Molecular Weight

520.4 g/mol

IUPAC Name

3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H19Cl2N3O2S/c1-34-18-12-8-16(9-13-18)22-14-19(15-6-10-17(28)11-7-15)23-24(30)25(35-27(23)32-22)26(33)31-21-5-3-2-4-20(21)29/h2-14H,30H2,1H3,(H,31,33)

InChI Key

FLXIIBFGIBQLQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=CC=C5Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.